3-Indoxyl-beta-D-glucopyranoside trihydrate, 99
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Overview
Description
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99%: is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is a crystalline solid that is white to pale grey in color and is known for its use as a colorimetric substrate for laminarinase . This compound is a constituent of the Chinese medicinal herb Isatis indigotica, which is widely used for the treatment of influenza, viral pneumonia, mumps, pharyngitis, and hepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indoxyl-beta-D-glucopyranoside involves the glycosylation of indoxyl with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of 3-Indoxyl-beta-D-glucopyranoside may involve the use of large-scale bioreactors for enzymatic glycosylation. The process includes the fermentation of Isatis indigotica followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Indoxyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dye.
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release indoxyl and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly used.
Major Products Formed:
Indigo Dye: Formed through the oxidation of indoxyl.
Indoxyl and Glucose: Formed through the hydrolysis of the glycosidic bond.
Scientific Research Applications
3-Indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Indoxyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase to release indoxyl and glucose . Indoxyl can then undergo oxidation to form indigo dye. The compound’s effects in medicinal applications are attributed to its ability to modulate immune responses and inhibit viral replication .
Comparison with Similar Compounds
6-Chloro-3-indoxyl-beta-D-glucopyranoside: A chromogenic substrate that yields a red precipitate when cleaved.
Indoxyl-3-acetate: Another indoxyl derivative used in similar enzymatic assays.
Uniqueness: 3-Indoxyl-beta-D-glucopyranoside is unique due to its specific use in traditional Chinese medicine and its role as a substrate for beta-glucosidase assays . Its ability to form indigo dye upon oxidation also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNNZSQALVSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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